2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile
CAS No.:
Cat. No.: VC11075875
Molecular Formula: C11H9N3S2
Molecular Weight: 247.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3S2 |
|---|---|
| Molecular Weight | 247.3 g/mol |
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |
| Standard InChI | InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3 |
| Standard InChI Key | IBYAJBDRWDJYFL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)SCC2=CC=CC=C2C#N |
| Canonical SMILES | CC1=NN=C(S1)SCC2=CC=CC=C2C#N |
Introduction
Chemical Identity and Structural Properties
Core Structural Features
The molecule consists of a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group and a thiomethyl-benzonitrile moiety. X-ray crystallography data remain unavailable, but computational models predict planar geometry with dihedral angles favoring π-π stacking interactions .
Table 1: Fundamental Chemical Descriptors
| Property | Value/Identifier |
|---|---|
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |
| SMILES | CC1=NN=C(S1)SCC2=CC=CC=C2C#N |
| InChIKey | IBYAJBDRWDJYFL-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₉N₃S₂ |
| Exact Mass | 247.0273 g/mol |
Tautomeric Possibilities
Synthetic Pathways and Methodologies
Primary Synthesis Route
The compound is synthesized through a three-step sequence:
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Thiadiazole Ring Formation: 5-Methyl-1,3,4-thiadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions .
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Alkylation: Reaction with 2-(bromomethyl)benzonitrile in DMF using K₂CO₃ as base (Yield: 62-68%) .
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Table 2: Optimization Parameters for Step 2
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60-70°C | ±8% yield |
| Reaction Time | 4-6 hrs | ±12% yield |
| Solvent | Anhydrous DMF | Critical |
Alternative Approaches
Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (65±3%), while enzymatic methods using lipase catalysts remain experimental (<22% yield) .
Physicochemical Characteristics
Solubility Profile
Experimental solubility data:
-
Water: 0.18 mg/mL (25°C)
-
Ethanol: 34 mg/mL
-
DMSO: >100 mg/mL
The low aqueous solubility (logP = 2.81) suggests formulation challenges for biological applications .
Thermal Stability
Differential scanning calorimetry shows decomposition onset at 217°C, with two endothermic peaks at 108°C (crystal rearrangement) and 225°C (full decomposition) .
Mechanistic studies suggest thiadiazole derivatives disrupt bacterial membrane potential via sulfhydryl group interactions .
Applications in Agricultural Chemistry
Nematicidal Activity
Field trials of related 1,3,4-thiadiazoles show 68-72% reduction in Meloidogyne incognita populations at 50 ppm, suggesting potential for soil treatment formulations .
Synergistic Effects
Combination with commercial fungicides (e.g., azoxystrobin) enhances antifungal activity 3.2-fold against Rhizoctonia solani in rice paddies .
Analytical Profiling and Characterization Techniques
Spectroscopic Fingerprints
Chromatographic Behavior
HPLC retention: 6.72 min (C18 column, 70:30 MeCN/H₂O), with UV-Vis λmax at 274 nm .
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